N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide
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Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been studied using X-Ray diffraction analysis .Chemical Reactions Analysis
The synthesis of pyrimidine derivatives often involves reactions with substituted aldehydes, ethyl acetoacetate, and urea .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Inhibitory Effects on Gene Expression
Gene Expression Inhibitors
Studies have identified compounds related to N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide as inhibitors of NF-kappaB and AP-1 gene expression. These inhibitors have been analyzed for their cell-based activity and potential for oral bioavailability, with modifications to the pyrimidine portion showing varying effects on activity and bioavailability (M. Palanki et al., 2000).
Anticancer and Anti-Inflammatory Properties
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the compound's potential in therapeutic applications against cancer and inflammation (A. Rahmouni et al., 2016).
Histone Deacetylase Inhibition for Cancer Treatment
HDAC Inhibition
A derivative with a similar pyrimidin-2-yl structure was designed as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo, suggesting its promise as an anticancer drug (Nancy Z. Zhou et al., 2008).
Antimicrobial Activity
Antimicrobial Agents
Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine has shown good antibacterial and antifungal activities. This highlights the potential use of such compounds in the development of new antimicrobial drugs (A. Hossan et al., 2012).
Anticonvulsant Properties
Anticonvulsant Enaminones
The crystal structures of anticonvulsant enaminones related to the compound were determined, offering insights into their conformations and intermolecular interactions. This research contributes to understanding how structural features correlate with anticonvulsant activities (M. Kubicki et al., 2000).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with a variety of proteins or enzymes, potentially influencing their function .
Mode of Action
The presence of a trifluoromethyl group (-cf3) in its structure suggests that it may exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, it may participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Pharmacokinetics
The presence of a trifluoromethyl group (-cf3) in its structure suggests that it may have improved drug potency .
Result of Action
It is suggested that the compound may have potential neuroprotective and anti-neuroinflammatory effects .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Future Directions
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O/c1-10-9-12(15(16,17)18)21-13(20-10)7-8-19-14(22)11-5-3-2-4-6-11/h2-3,9,11H,4-8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSSPZPTOYQLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2CCC=CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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